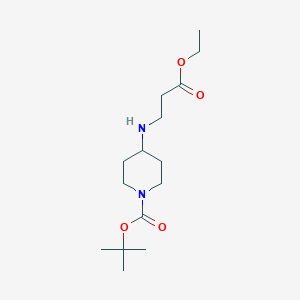
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt is a derivative of zuclopenthixol, a thioxanthene-based neuroleptic used primarily in the treatment of schizophrenia and other psychoses. This compound is known for its antipsychotic properties and is often used in various formulations, including oral, intramuscular, and depot injections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt involves several steps, starting with the preparation of zuclopenthixol. The key steps include:
Formation of Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core by reacting 2-chlorothioxanthone with appropriate reagents.
Side Chain Introduction:
Salt Formation: Finally, the compound is reacted with (-)-10-camphorsulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the thioxanthene core, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct pharmacological properties.
Applications De Recherche Scientifique
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: It is extensively researched for its therapeutic potential in treating psychiatric disorders, particularly schizophrenia.
Mécanisme D'action
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, it has antagonistic effects on alpha-1 adrenergic and 5-HT2 receptors, contributing to its overall antipsychotic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopenthixol: A closely related compound with similar antipsychotic properties.
Flupenthixol: Another thioxanthene derivative used in the treatment of schizophrenia.
Chlorprothixene: A thioxanthene-based antipsychotic with a different side chain structure.
Uniqueness
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt is unique due to its specific salt form, which enhances its solubility and bioavailability. This makes it particularly useful in formulations requiring rapid onset of action and consistent therapeutic effects .
Propriétés
Formule moléculaire |
C32H41ClN2O5S2 |
|---|---|
Poids moléculaire |
633.3 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25ClN2OS.C10H16O4S/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-2,4-8,16,26H,3,9-15H2;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.0/s1 |
Clé InChI |
OCUWZMAIQUFIER-JAGIHPHKSA-N |
SMILES isomérique |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


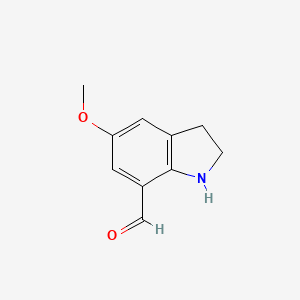
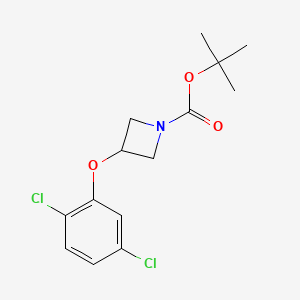
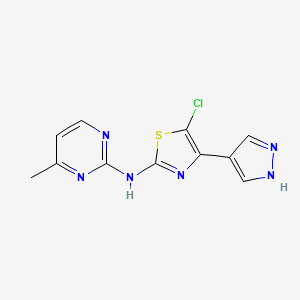
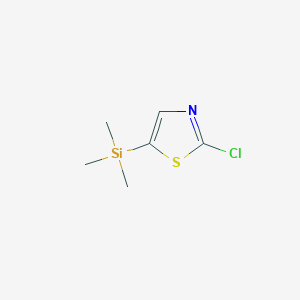
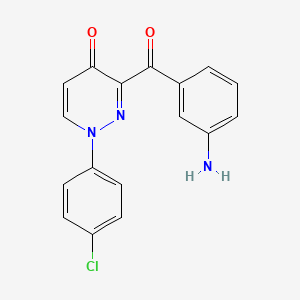
![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
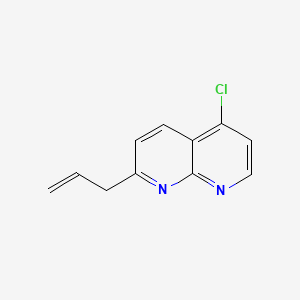
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)
![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)

![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)
